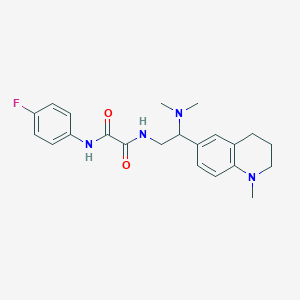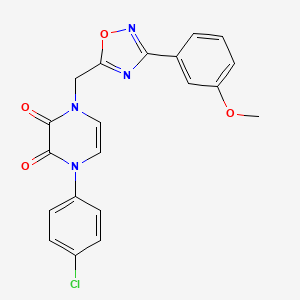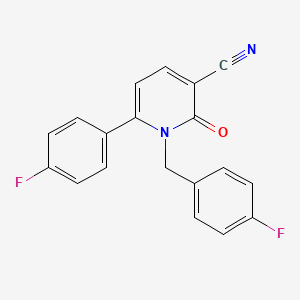![molecular formula C19H16N2O4 B2422354 N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide CAS No. 1207046-84-1](/img/structure/B2422354.png)
N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide, also known as GSK690693, is a small molecule inhibitor of the protein kinase AKT. AKT is a key regulator of cell growth and survival, and its dysregulation is implicated in many diseases, including cancer, diabetes, and neurodegenerative disorders. GSK690693 has been extensively studied for its potential as a therapeutic agent in these diseases.
Wirkmechanismus
N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide inhibits AKT activity by binding to the ATP-binding site of the kinase domain. This prevents ATP from binding to AKT, which is required for its activation. Without activation, AKT cannot phosphorylate its downstream targets, leading to decreased cell growth and survival.
Biochemische Und Physiologische Effekte
N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide inhibits cell growth and survival, induces cell death, and sensitizes cells to chemotherapy and radiation therapy. In animal models of diabetes, N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide improves insulin sensitivity and glucose tolerance. In animal models of neurodegenerative disorders, N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide protects against neuronal damage and improves cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide is its specificity for AKT. This allows researchers to study the effects of AKT inhibition in a variety of cell types and disease models. However, one limitation of N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide is its relatively low potency compared to other AKT inhibitors. This may limit its efficacy in certain disease models or require higher doses for therapeutic effect.
Zukünftige Richtungen
There are several future directions for research on N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide. One area of interest is its potential as a combination therapy with other anticancer agents. Preclinical studies have shown that N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide can sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may enhance the efficacy of these treatments. Another area of interest is its potential as a therapeutic agent in neurodegenerative disorders. Animal studies have shown that N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide can protect against neuronal damage and improve cognitive function, suggesting that it may have potential as a disease-modifying therapy in these disorders. Finally, there is interest in developing more potent and selective AKT inhibitors based on the structure of N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide.
Synthesemethoden
N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide can be synthesized using a multistep process involving several chemical reactions. The synthesis starts with the reaction of 4-fluoroaniline with 2-chloro-5-nitropyrimidine to form 3-(4-fluorophenyl)-5-nitro-2-chloropyrimidine. This intermediate is then reduced to the corresponding amine using palladium on charcoal as a catalyst. The amine is then coupled with 3-(3-fluorophenyl)benzoic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to form the final product, N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide has been extensively studied for its potential as a therapeutic agent in cancer, diabetes, and neurodegenerative disorders. In cancer, AKT is often overactivated, leading to increased cell growth and survival. N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide inhibits AKT activity, leading to decreased cell growth and increased cell death. In preclinical studies, N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide has shown efficacy in inhibiting tumor growth in a variety of cancer types, including breast, prostate, and lung cancer. In diabetes, AKT is involved in insulin signaling, and its dysregulation can lead to insulin resistance. N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide has been shown to improve insulin sensitivity in animal models of diabetes. In neurodegenerative disorders, AKT is involved in neuronal survival and function. N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide has been shown to protect against neuronal damage in animal models of neurodegenerative disorders.
Eigenschaften
IUPAC Name |
methyl 4-(1,3-benzodioxol-5-ylamino)-6-methylquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-11-3-5-14-13(7-11)15(9-16(21-14)19(22)23-2)20-12-4-6-17-18(8-12)25-10-24-17/h3-9H,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSVNOSWFSZZSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC4=C(C=C3)OCO4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1,3-benzodioxol-5-ylamino)-6-methylquinoline-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


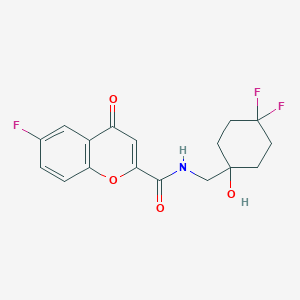
![2-(((1S,2S,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)ethyl acetate](/img/structure/B2422273.png)
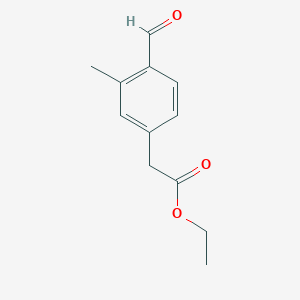
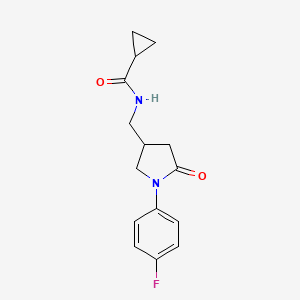
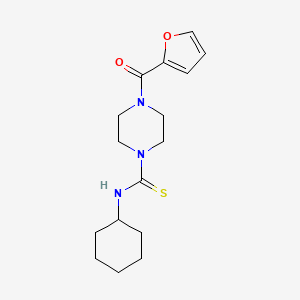
![6-(azepan-1-ylsulfonyl)-2-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2422281.png)
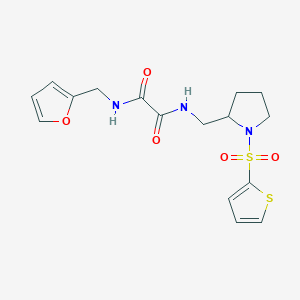
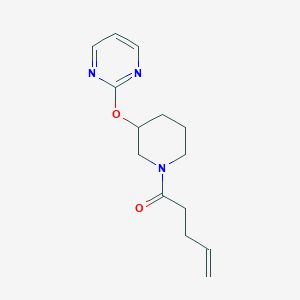
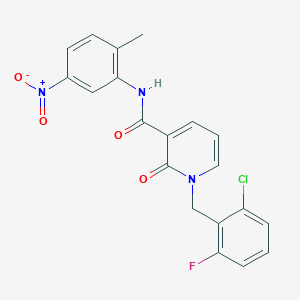
![Benzo[d]thiazol-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2422289.png)
